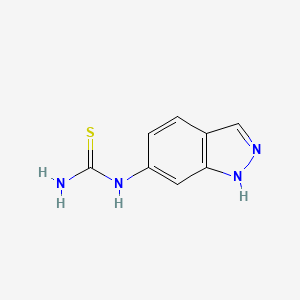

6-Bromo-3-chloro-2,4-difluoroaniline

説明

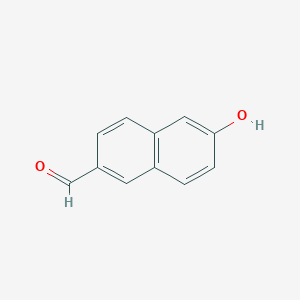

6-Bromo-3-chloro-2,4-difluoroaniline is a chemical compound with the molecular formula C6H3BrClF2N . It has an average mass of 242.449 Da and a monoisotopic mass of 240.910538 Da .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-chloro-2,4-difluoroaniline is 1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

6-Bromo-3-chloro-2,4-difluoroaniline is a solid at ambient temperature .科学的研究の応用

Pharmacology

In pharmacology, 6-Bromo-3-chloro-2,4-difluoroaniline is a valuable intermediate for the synthesis of complex molecules. It can be used to develop novel compounds with potential therapeutic effects. Its derivatives may act as building blocks for drugs targeting various diseases due to the presence of halogens which are often found in pharmacologically active compounds .

Material Science

This compound’s unique structure makes it suitable for creating advanced materials. For instance, its derivatives could be used in the development of new polymers with enhanced properties like thermal stability or chemical resistance. It might also find applications in the creation of organic semiconductors, which are crucial for electronic devices .

Chemical Synthesis

6-Bromo-3-chloro-2,4-difluoroaniline: serves as a versatile starting material in organic synthesis. It can undergo various chemical reactions, including coupling reactions, to form a wide range of organic compounds. These synthesized compounds can have applications ranging from agriculture to industrial processes .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrophotometry. Its distinct spectral properties allow for its use in the calibration of instruments and the quantification of analytes in complex mixtures .

Environmental Science

Derivatives of 6-Bromo-3-chloro-2,4-difluoroaniline could be employed in environmental monitoring. They might be used in the detection of pollutants or in the study of degradation pathways of hazardous substances. Its role in environmental science is pivotal for maintaining ecological balance and assessing environmental risks .

Biochemistry Research

In biochemistry, this compound can be used to study protein interactions and enzyme kinetics. It may also serve as a precursor for the synthesis of fluorescent probes used in imaging techniques, aiding in the visualization of biological processes at the molecular level .

Agriculture

In the agricultural sector, 6-Bromo-3-chloro-2,4-difluoroaniline could be a key intermediate in the synthesis of new pesticides or herbicides. Its halogenated structure is often seen in compounds that interact with biological targets, providing potential for the development of more effective and safer agrochemicals .

Industrial Uses

Industrially, this chemical might be used in the production of dyes, pigments, or flame retardants. Its ability to undergo various chemical transformations makes it a valuable entity for manufacturing a range of industrial products .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P271 (use only outdoors or in a well-ventilated area), and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

特性

IUPAC Name |

6-bromo-3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBCJHYBMSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378309 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-chloro-2,4-difluoroaniline | |

CAS RN |

201849-12-9 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B1303675.png)

![Ethyl 4-[(4-chloroanilino)carbonyl]-5-methyl-3-isoxazolecarboxylate](/img/structure/B1303676.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![Ethyl 2-methyl-5-oxo-1-[2-(2-thienyl)ethyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1303686.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)